molecular formula C7H11NO2 B8241667 (1R,5S)-3-azoniabicyclo[3.1.1]heptane-6-carboxylate

(1R,5S)-3-azoniabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B8241667
M. Wt: 141.17 g/mol
InChI Key: CHNUPIXQOUGTML-XEAPYIEGSA-N
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Description

The compound with the identifier “(1R,5S)-3-azoniabicyclo[311]heptane-6-carboxylate” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1R,5S)-3-azoniabicyclo[3.1.1]heptane-6-carboxylate involves specific synthetic routes and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Generally, the synthesis involves the reaction of specific precursors under controlled conditions, such as temperature, pressure, and pH. Common reagents used in the synthesis include aldehydes, primary amines, and other reactive intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors, batch reactors, and other advanced chemical engineering techniques. The industrial production methods are designed to optimize the reaction conditions and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: (1R,5S)-3-azoniabicyclo[3.1.1]heptane-6-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome. For example, oxidation reactions may require the presence of strong oxidizing agents like potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs of the compound .

Scientific Research Applications

(1R,5S)-3-azoniabicyclo[3.1.1]heptane-6-carboxylate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may serve as a probe for studying specific biochemical pathways. In medicine, it has potential therapeutic applications, such as in the treatment of certain diseases. In industry, it is used in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of (1R,5S)-3-azoniabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (1R,5S)-3-azoniabicyclo[3.1.1]heptane-6-carboxylate include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks, making them suitable for analogous applications .

Uniqueness: this compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its unique features make it particularly valuable for certain scientific research applications and industrial processes .

Properties

IUPAC Name

(1R,5S)-3-azoniabicyclo[3.1.1]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)6-4-1-5(6)3-8-2-4/h4-6,8H,1-3H2,(H,9,10)/t4-,5+,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNUPIXQOUGTML-XEAPYIEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C[NH2+]CC1C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[NH2+]C[C@H]1C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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